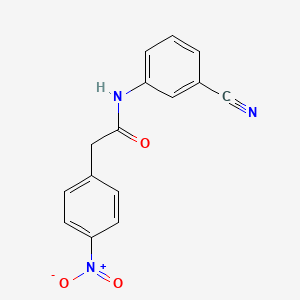![molecular formula C17H17N3O3S B5881347 N~1~-(2-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5881347.png)
N~1~-(2-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(2-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, also known as JNJ-40411813, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This molecule is a selective and potent inhibitor of the enzyme glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in various cellular processes including metabolism, cell growth, and differentiation.
Mechanism of Action
N~1~-(2-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a selective and potent inhibitor of GSK-3β, which is a key regulator of the Wnt signaling pathway. The Wnt signaling pathway plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. GSK-3β is involved in the phosphorylation and degradation of β-catenin, which is a key component of the Wnt signaling pathway. Inhibition of GSK-3β by N~1~-(2-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide leads to the stabilization of β-catenin and activation of the Wnt signaling pathway, which results in various cellular responses.
Biochemical and Physiological Effects:
N~1~-(2-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been shown to have various biochemical and physiological effects in preclinical models. It has been found to improve cognitive function and reduce amyloid-beta accumulation in animal models of Alzheimer's disease. In addition, N~1~-(2-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been shown to reduce inflammation and neuronal damage in animal models of stroke. Furthermore, N~1~-(2-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been found to inhibit tumor growth and induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
N~1~-(2-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several advantages for lab experiments. It is a selective and potent inhibitor of GSK-3β, which makes it a useful tool for studying the role of GSK-3β in various cellular processes. In addition, N~1~-(2-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been shown to have good bioavailability and pharmacokinetic properties, which makes it suitable for in vivo studies. However, N~1~-(2-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has some limitations for lab experiments. It is a small molecule inhibitor, which may have off-target effects on other enzymes. In addition, N~1~-(2-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.
Future Directions
There are several future directions for research on N~1~-(2-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide. One area of research is to further investigate the therapeutic potential of N~1~-(2-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide in various diseases, including Alzheimer's disease, Parkinson's disease, stroke, and cancer. In addition, future studies could focus on the optimization of the synthesis method of N~1~-(2-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide to improve its yield and purity. Furthermore, research could be conducted to identify other potential targets of N~1~-(2-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide and to investigate its off-target effects on other enzymes.
Synthesis Methods
The synthesis of N~1~-(2-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves several steps, starting with the reaction of 2-cyanophenylboronic acid with N-methylglycine tert-butyl ester in the presence of a palladium catalyst to form the intermediate compound. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride to obtain the final product N~1~-(2-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide. The overall yield of the synthesis is around 30%, and the purity of the compound is greater than 98%.
Scientific Research Applications
N~1~-(2-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been extensively studied in preclinical models for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease, Parkinson's disease, and stroke. In addition, N~1~-(2-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been found to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of inflammatory diseases and cancer.
properties
IUPAC Name |
N-(2-cyanophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-13-7-9-15(10-8-13)24(22,23)20(2)12-17(21)19-16-6-4-3-5-14(16)11-18/h3-10H,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPQNLWVQHEINH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-3-(3,3-dimethyl-2-oxobutoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5881269.png)
![methyl (9-fluoro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B5881280.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-phenylurea](/img/structure/B5881285.png)
![methyl [4-({[(4-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5881289.png)


![1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]indoline](/img/structure/B5881295.png)
![N-[3-(difluoromethoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5881304.png)

![N-[4-(4-chlorophenoxy)phenyl]propanamide](/img/structure/B5881318.png)
![1-(4-chlorophenyl)-N-cyclohexyl-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5881329.png)
![N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5881331.png)

![N-[2-(4-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5881359.png)